4'-fluoro-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
4'-fluoro-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide is a synthetic compound known for its versatile applications in scientific research. It features a complex structure with fluorine, methoxy, and carboxamide functional groups, making it a candidate for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis typically involves multi-step reactions starting from readily available precursors. Key steps may include:
Formation of the biphenyl core: : Through coupling reactions like Suzuki or Stille.
Introduction of the fluoro group: : Via nucleophilic aromatic substitution.
Incorporation of the pyridine moiety: : Using cyclization reactions.
Attachment of the carboxamide group: : Through amidation reactions.
Industrial Production Methods
Scale-up involves optimizing the reaction conditions for higher yields and purity, such as:
Catalysis: : Use of palladium or copper catalysts.
Purification: : Techniques like recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
4'-fluoro-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide undergoes a variety of chemical reactions:
Oxidation: : Yields products with increased oxygen content.
Reduction: : Commonly performed using hydride donors, leading to simpler molecules.
Substitution: : Both nucleophilic and electrophilic substitution reactions are possible.
Reagents and Conditions: : Utilizes reagents like sodium borohydride for reduction, halogens for substitution, and oxidizing agents like potassium permanganate.
Major Products: : These include fluorinated biphenyl derivatives, various amides, and oxidized pyridine products.
Scientific Research Applications
Chemistry
Used as a precursor in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology
Investigated for its interactions with biological macromolecules, potentially serving as a tool in biochemical assays.
Medicine
Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry
Used in the development of new materials, such as polymers and coatings, due to its stable structural framework.
Mechanism of Action
This compound exerts its effects through interactions at the molecular level:
Molecular Targets: : Primarily binds to enzymes and receptors, influencing their activity.
Pathways: : Can modulate biochemical pathways by inhibiting or activating specific proteins.
Comparison with Similar Compounds
Compared to other fluorinated biphenyl carboxamides, this compound's unique methoxy and pyridine groups provide distinct chemical and biological properties.
Similar Compounds
4'-fluoro-[1,1'-biphenyl]-4-carboxamide: : Lacks the pyridine moiety.
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide: : Lacks the fluoro group.
4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)-ethyl biphenyl: : Lacks the carboxamide group.
These comparisons highlight how minor modifications can significantly impact the compound's properties and applications.
Properties
IUPAC Name |
4-(4-fluorophenyl)-N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O3/c1-15-13-20(28-2)14-21(26)25(15)12-11-24-22(27)18-5-3-16(4-6-18)17-7-9-19(23)10-8-17/h3-10,13-14H,11-12H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDDLRKFVUMRTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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